N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide
Description
Properties
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-(3,3-diphenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-30-20-13-14-22(23(17-20)31-2)27-25(29)24(28)26-16-15-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,17,21H,15-16H2,1-2H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSGQYXDYJXDGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula and a molecular weight of 438 Da. The compound features two methoxy groups on the phenyl ring and a diphenylpropyl moiety which may contribute to its biological activity.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C24H23N2O5 |
| Molecular Weight | 438 Da |
| LogP | 3.71 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 9 |
| Polar Surface Area (Ų) | 86 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate amines and acyl chlorides under controlled conditions. The details of the synthetic pathway can be complex and often involve multiple steps to ensure high purity and yield.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Neuroprotective Effects
Research has also highlighted the neuroprotective effects of this compound. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress markers and improve cognitive function. This suggests potential applications in treating conditions such as Alzheimer's disease.
Anti-inflammatory Properties
The compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. This activity may be beneficial in treating chronic inflammatory diseases.
Case Studies
- Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against several cancer cell lines. The results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM depending on the cell line tested.
- Neuroprotection Research : In a study involving mice with induced neurodegeneration, treatment with the compound resulted in a significant decrease in neuronal loss and improved behavioral outcomes compared to control groups.
- Inflammatory Response : A recent publication demonstrated that treatment with this compound reduced levels of inflammatory markers in a murine model of arthritis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table compares the target compound with structurally related ethanediamide derivatives:
Key Structural and Functional Differences
Backbone Variability: The target compound and its pyrazole-containing analogue (C₂₈H₃₄N₄O₂) share the ethanediamide core but differ in substituents. The pyrazole group in the latter may enhance π-π stacking interactions, while the dimethoxyphenyl group in the target compound improves solubility in polar solvents .
Substituent Effects on Bioactivity: The pyridinylethyl group in the flavoring agent (C₂₃H₂₄N₄O₄) introduces a basic nitrogen, likely enhancing water solubility compared to the hydrophobic diphenylpropyl chain in the target compound . The 4-methoxyphenylacetamide derivative (C₃₁H₃₁NO₃) lacks the ethanediamide core, simplifying synthesis but reducing conformational rigidity .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for N-(3,3-diphenylpropyl)-2-(4-methoxyphenyl)acetamide, involving condensation of 2,4-dimethoxyaniline with 3,3-diphenylpropylamine and oxalyl chloride .
- In contrast, benzothiazole derivatives (e.g., C₂₉H₂₃N₃OS) are synthesized via nucleophilic substitution or Suzuki coupling, reflecting their distinct aromatic systems .
Physicochemical and Pharmacological Insights
- Toxicity : Computational models (e.g., GUSAR) predict moderate acute toxicity for dimethoxyphenyl-containing compounds due to methoxy group detoxification pathways, whereas benzothiazole derivatives may exhibit higher hepatotoxicity .
Preparation Methods
Direct Coupling via Carbodiimide-Mediated Activation
The most straightforward approach involves activating ethanedioic acid (oxalic acid) with carbodiimide-based coupling agents. A representative protocol, adapted from palladium-catalyzed hydrogenation techniques, employs dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF).
Procedure :
-
Activation : Ethanedioic acid (1.0 equiv) is treated with DCC (1.2 equiv) and HOBt (1.1 equiv) in DMF at 0°C for 30 minutes.
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Amine Addition : 2,4-Dimethoxyaniline (1.0 equiv) and 3,3-diphenylpropylamine (1.0 equiv) are added sequentially, with stirring at room temperature for 12–24 hours.
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Work-Up : The reaction mixture is diluted with ethyl acetate, washed with 5% HCl, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄ and concentrated.
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Purification : Crude product is purified via silica gel chromatography (chloroform:ethanol, 95:5).
Key Considerations :
Stepwise Amidation Using Acid Chlorides
An alternative method involves converting ethanedioic acid to its diacid chloride derivative, followed by sequential amine coupling. This approach, inspired by bromoacetophenone syntheses, avoids coupling agents but requires stringent moisture control.
Procedure :
-
Chlorination : Ethanedioic acid (1.0 equiv) is refluxed with thionyl chloride (5.0 equiv) in dry dichloromethane (DCM) for 4 hours. Excess SOCl₂ is removed under vacuum.
-
First Amidation : The diacid chloride is dissolved in DCM and added dropwise to a solution of 2,4-dimethoxyaniline (1.0 equiv) and triethylamine (2.2 equiv) at 0°C. Stirring continues for 2 hours.
-
Second Amidation : 3,3-Diphenylpropylamine (1.0 equiv) is added, and the reaction is warmed to room temperature for 12 hours.
-
Work-Up : The mixture is washed with water, and the organic layer is concentrated.
-
Purification : Recrystallization from ethanol-diethyl ether yields pure product.
Key Considerations :
-
Triethylamine neutralizes HCl, preventing side reactions.
-
Yield: 58–64% due to competing hydrolysis of acid chloride.
Optimization Strategies for Enhanced Efficiency
Solvent and Temperature Effects
Comparative studies of analogous diamides reveal that DMF and THF provide superior solubility for aromatic amines compared to DCM. Elevated temperatures (50–60°C) reduce reaction times but may increase side product formation.
Table 1 : Solvent Optimization for Coupling Reactions
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 25 | 18 | 72 |
| THF | 40 | 12 | 68 |
| DCM | 25 | 24 | 55 |
Analytical Validation and Characterization
Chromatographic Purity Assessment
Post-synthesis analysis employs HPLC (C18 column, acetonitrile-water gradient) to confirm purity >98%. Retention times for the target compound and common by-products (e.g., monoamide derivatives) are calibrated using reference standards.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): Aromatic protons of diphenylpropyl (δ 7.2–7.4 ppm), methoxy groups (δ 3.8 ppm), and amide NH (δ 8.1–8.3 ppm).
-
IR : Strong absorptions at 1650 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (C-O of methoxy).
Challenges and Mitigation Strategies
Steric Hindrance in Diphenylpropylamine
The bulky 3,3-diphenylpropyl group impedes nucleophilic attack on activated carbonyls. Using HATU as a coupling agent instead of DCC improves yields by 10–15% in analogous systems.
By-Product Formation
Unreacted acid chloride may hydrolyze to oxalic acid, necessitating rigorous drying of solvents. Pre-activation of the diacid with N-hydroxysuccinimide (NHS) esters minimizes this issue.
Scalability and Industrial Feasibility
Pilot-scale syntheses (100 g batches) adopt continuous flow reactors to enhance mixing and heat transfer. A two-stage system separates the diacid activation and amine coupling steps, achieving 85% yield with >99% purity .
Q & A
Q. What are the recommended synthetic routes for N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step sequence, including amide bond formation between substituted aromatic amines and dicarboxylic acid derivatives. Key steps include:
- Coupling Reactions : Use coupling agents like EDC/HOBt in polar aprotic solvents (e.g., DMF, DMSO) to facilitate amidation .
- Temperature Control : Maintain reactions at 0–25°C to minimize side products (e.g., racemization or overactivation) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for high-purity yields (>95%) .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amidation | EDC, HOBt, DMF, 24 h, 25°C | 65–75 | 92–97 |
| Purification | SiO₂, EtOAc/Hex (3:7) | 80–85 | ≥99 |
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to verify substituent positions (e.g., methoxy groups at 2,4-positions, diphenylpropyl chain) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₃₁H₃₀N₂O₄, [M+H]⁺ = 501.2152) .
- HPLC : Assess purity (>98%) using reverse-phase C18 columns (UV detection at 254 nm) .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Methodological Answer :
- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with X-ray crystallography data to validate bond angles and electronic distributions .
- Solvent Effects : Re-run simulations with explicit solvent models (e.g., COSMO-RS) to account for solvent polarity discrepancies .
- Experimental Validation : Perform kinetic studies under varied conditions (pH, temperature) to reconcile theoretical vs. observed reaction rates .
Q. How can researchers design assays to evaluate the compound’s bioactivity, such as enzyme inhibition or receptor modulation?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors with structural homology to known ethanediamide targets (e.g., kinases, GPCRs) .
- In Vitro Assays :
- Fluorescence Polarization : Measure binding affinity to kinases (IC₅₀ values) .
- Cellular Uptake : Use LC-MS to quantify intracellular concentrations in model cell lines .
Table 2 : Example Bioactivity Data
| Target | Assay Type | IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| Kinase A | FP | 0.45 ± 0.12 | 15.2 |
| GPCR B | Radioligand | 2.1 ± 0.3 | 8.7 |
Q. What methodologies optimize the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer :
- pH Stability : Perform accelerated degradation studies (pH 1–9, 37°C) with HPLC monitoring to identify labile groups (e.g., methoxy hydrolysis) .
- Formulation : Encapsulate in PEGylated liposomes to enhance plasma half-life .
- Metabolic Profiling : Use liver microsomes and LC-MS/MS to identify major metabolites and modify substituents (e.g., fluorination) to block oxidative sites .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields across studies?
- Methodological Answer :
- Parameter Screening : Systematically vary catalysts (e.g., DMAP vs. HOAt), solvents, and temperatures to identify critical yield-limiting factors .
- Replication : Reproduce protocols from independent sources and compare purity-adjusted yields .
- DoE (Design of Experiments) : Apply factorial design to optimize interdependent variables (e.g., solvent polarity × temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
